molecular formula C15H16FN3O2S2 B4620994 2-{[(2-fluorobenzyl)thio]acetyl}-N-(2-furylmethyl)hydrazinecarbothioamide

2-{[(2-fluorobenzyl)thio]acetyl}-N-(2-furylmethyl)hydrazinecarbothioamide

Cat. No.: B4620994
M. Wt: 353.4 g/mol
InChI Key: MDBWLXDDFVFDHT-UHFFFAOYSA-N
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Description

2-{[(2-fluorobenzyl)thio]acetyl}-N-(2-furylmethyl)hydrazinecarbothioamide, also known as FBTA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. FBTA has been found to exhibit a variety of biochemical and physiological effects, which has led to its investigation as a potential treatment for various diseases.

Scientific Research Applications

Antimicrobial Activity

  • Antimicrobial Properties: Compounds related to "2-{[(2-fluorobenzyl)thio]acetyl}-N-(2-furylmethyl)hydrazinecarbothioamide" have been synthesized and found to exhibit significant antimicrobial activity against bacteria. This includes fluoro- and hydroxy-substituted thiocarboxyhydrazones which showed effectiveness against some bacterial strains (Z.-X. Liu, 2015).

Anticancer Properties

  • Anticancer Agents: Novel thiosemicarbazones, including those with fluoro substituents, have been evaluated for their potential as anticancer agents. These compounds were tested against various cancer cell lines, demonstrating promising anticancer activity (Derya Osmaniye et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition: Thiosemicarbazone derivatives have been studied for their ability to inhibit corrosion of metals in saline environments. The compounds formed protective layers on metal surfaces, significantly reducing corrosion rates (B. G. Prakashaiah et al., 2018).

Fluorescence Probes for Hydrazine Detection

  • Hydrazine Detection: Research has developed near-infrared (NIR) fluorescence probes based on hydrazinecarbothioamide derivatives for sensitive detection of hydrazine, a toxic environmental pollutant. These probes have been successfully applied for hydrazine imaging in live mice and tissues, demonstrating their potential for environmental and biological monitoring (Jianjian Zhang et al., 2015).

Properties

IUPAC Name

1-[[2-[(2-fluorophenyl)methylsulfanyl]acetyl]amino]-3-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S2/c16-13-6-2-1-4-11(13)9-23-10-14(20)18-19-15(22)17-8-12-5-3-7-21-12/h1-7H,8-10H2,(H,18,20)(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBWLXDDFVFDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NNC(=S)NCC2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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